molecular formula C16H21FN6 B5632139 6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5632139
M. Wt: 316.38 g/mol
InChI Key: CVZFFZHFVQCDHQ-UHFFFAOYSA-N
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Description

6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of an azepane ring, a fluorophenyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom replaces a leaving group on the aromatic ring.

    Formation of the Triazine Core: The triazine core is formed through the cyclization of appropriate precursors, often involving the use of cyanuric chloride as a starting material.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and ensure consistent product quality.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling events.

    Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-{[(4-fluorophenyl)methyl]amino}ethan-1-one
  • azepan-1-yl-(2-chloro-4-fluorophenyl)methanone
  • Azepan-4-one

Uniqueness

6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features. The presence of the azepane ring, fluorophenyl group, and triazine core imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(azepan-1-ylmethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6/c17-12-5-7-13(8-6-12)19-16-21-14(20-15(18)22-16)11-23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFFZHFVQCDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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